REACTION_CXSMILES
|
CN1CCCC1=O.Br[C:9]1[CH:17]=[C:16]2[C:12]([CH2:13][CH2:14][C:15]2=[O:18])=[CH:11][CH:10]=1.C([Sn](CCCC)(CCCC)[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1)CCC.[F-].[K+]>O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[C:24]1([C:9]2[CH:17]=[C:16]3[C:12]([CH2:13][CH2:14][C:15]3=[O:18])=[CH:11][CH:10]=2)[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1 |f:3.4,6.7.8|
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Name
|
|
Quantity
|
150 mL
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Type
|
reactant
|
Smiles
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CN1C(CCC1)=O
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Name
|
|
Quantity
|
10.45 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2CCC(C2=C1)=O
|
Name
|
|
Quantity
|
19.9 g
|
Type
|
reactant
|
Smiles
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C(CCC)[Sn](C1=CC=CC=C1)(CCCC)CCCC
|
Name
|
|
Quantity
|
23 g
|
Type
|
reactant
|
Smiles
|
[F-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
O
|
Name
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bis(triphenyl-phosphine)palladium(II)chloride
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Quantity
|
1.05 g
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
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Type
|
CUSTOM
|
Details
|
by stirring for 4 hours at ambient temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a three-necked flask of 500 ml, fitted with a condenser
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Type
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FILTRATION
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Details
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The solids were filtered off
|
Type
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ADDITION
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Details
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the filtrate was diluted with diethylether
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Type
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WASH
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Details
|
washed once with water and once with saturated sodiumchloride solution
|
Type
|
CUSTOM
|
Details
|
The ether layer was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the solid material was crystallised from toluene, petroleum ether
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC=C2CCC(C2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.29 g | |
YIELD: PERCENTYIELD | 51.4% | |
YIELD: CALCULATEDPERCENTYIELD | 51.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |